molecular formula C14H21NO B1454495 [1-(Methylamino)-4-phenylcyclohexyl]methanol CAS No. 1179194-19-4

[1-(Methylamino)-4-phenylcyclohexyl]methanol

Cat. No. B1454495
CAS RN: 1179194-19-4
M. Wt: 219.32 g/mol
InChI Key: WNNUKLIJLQARLJ-UHFFFAOYSA-N
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Description

  • IUPAC Name : (1-[(Methylamino)methyl]cyclobutyl)methanol

Physical And Chemical Properties Analysis

  • Flash Point : Not applicable

Scientific Research Applications

  • Catalytic Applications in Chemical Synthesis : Sarki et al. (2021) discuss using methanol as a hydrogen source and C1 synthon in chemical synthesis. They highlight a method for selective N-methylation of amines employing RuCl3.xH2O as a catalyst, which tolerates various amines and allows transforming them into corresponding N-methylated products. This method also facilitates late-stage functionalization of pharmaceutical agents, demonstrating the synthetic value of advanced N-methylation reactions using methanol (Sarki et al., 2021).

  • Photochemical Transformations : Pavlik and Kebede (1997) explored the photochemical behavior of certain compounds in methanol, leading to various transformations and photocleavage reactions. Their study highlights the role of methanol in facilitating specific photochemical pathways and product formations (Pavlik & Kebede, 1997).

  • Methanol as a Hydrogen Donor : Smith and Maitlis (1985) investigated methanol's role as a hydrogen donor in reactions catalyzed by various metal complexes. Their research shows methanol's efficiency in the reduction of ketones to alcohols and its oxidation to methyl formate and carbon dioxide, which has implications in catalysis and organic synthesis (Smith & Maitlis, 1985).

  • Methanol in Energy Technologies : Dalena et al. (2018) provide an overview of methanol's applications, particularly as a clean-burning fuel and a building block for complex chemical structures. The study also emphasizes methanol's role in reducing CO2 emissions and its potential in energy storage and conservation (Dalena et al., 2018).

  • N-Formylation of Amines : Ortega et al. (2013) describe the use of methanol in the N-formylation of amines. By catalyzing the dehydrogenation of methanol, they were able to convert primary or secondary amines into formamides, showcasing a synthetically valuable cross-coupling reaction (Ortega, Richter, & Glorius, 2013).

  • Methanol-Selective Vapochromic Response : Kar et al. (2017) reported a methanol-selective vapochromic response in a NiII -quinonoid complex, demonstrating a structural transformation and color change when exposed to methanol vapor. This research highlights methanol's potential in developing memory devices, chemical sensors, and smart responsive materials (Kar et al., 2017).

Safety and Hazards

  • Safety Information : This compound should be handled with care due to its toxic properties .

properties

IUPAC Name

[1-(methylamino)-4-phenylcyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-15-14(11-16)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13,15-16H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNUKLIJLQARLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC(CC1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Methylamino)-4-phenylcyclohexyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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